Cas no 26340-49-8 (2-Iodoindole)

2-Iodoindole is a halogenated indole derivative characterized by the substitution of an iodine atom at the 2-position of the indole ring. This compound serves as a versatile intermediate in organic synthesis, particularly in cross-coupling reactions such as Suzuki-Miyaura and Sonogashira couplings, due to the reactivity of the carbon-iodine bond. Its structural framework makes it valuable for constructing complex heterocyclic systems, including pharmaceuticals and agrochemicals. The iodine substituent enhances regioselectivity in electrophilic substitutions, offering precise control in synthetic pathways. 2-Iodoindole is stable under standard conditions and compatible with a range of solvents, facilitating its use in diverse reaction setups. Its well-defined reactivity profile makes it a reliable building block for research and industrial applications.
2-Iodoindole structure
2-Iodoindole structure
Product Name:2-Iodoindole
CAS No:26340-49-8
MF:C8H6IN
MW:243.044414043427
MDL:MFCD10699391
CID:1015720
PubChem ID:11128498
Update Time:2025-06-12

2-Iodoindole Chemical and Physical Properties

Names and Identifiers

    • 2-Iodo-1H-indole
    • 2-Iodoindole
    • 1H-INDOLE, 2-IODO-
    • 2-iodobenzofuran
    • 2-iodo-indole
    • AK110346
    • KB-84330
    • MB08792
    • SureCN2551202
    • iodoindole
    • ZPIHHIRJUPXETJ-UHFFFAOYSA-N
    • 2333AB
    • ST2410050
    • SCHEMBL2551202
    • MFCD10699391
    • DTXSID40456264
    • EN300-227443
    • AKOS016008811
    • A877252
    • DS-4612
    • AMY32380
    • BBA34049
    • 26340-49-8
    • SY031163
    • F18254
    • MDL: MFCD10699391
    • Inchi: 1S/C8H6IN/c9-8-5-6-3-1-2-4-7(6)10-8/h1-5,10H
    • InChI Key: ZPIHHIRJUPXETJ-UHFFFAOYSA-N
    • SMILES: IC1=CC2C=CC=CC=2N1

Computed Properties

  • Exact Mass: 242.95408
  • Monoisotopic Mass: 242.95450g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 0
  • Complexity: 126
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 15.8

Experimental Properties

  • Boiling Point: 341.7℃ at 760 mmHg
  • PSA: 15.79

2-Iodoindole Security Information

  • Signal Word:Warning
  • Hazard Statement: H302-H317
  • Warning Statement: P280
  • Storage Condition:Keep in dark place,Inert atmosphere,2-8°C

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2-Iodoindole Suppliers

Amadis Chemical Company Limited
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(CAS:26340-49-8)2-Iodoindole
Order Number:A877252
Stock Status:in Stock
Quantity:1g/5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 09:53
Price ($):200.0/699.0
Email:sales@amadischem.com

Additional information on 2-Iodoindole

Chemical Profile of 2-Iodoindole (CAS No: 26340-49-8)

2-Iodoindole (CAS No: 26340-49-8) is a versatile heterocyclic compound that has garnered significant attention in the field of organic synthesis and pharmaceutical research. As a derivative of indole, it features an iodine atom at the 2-position, making it a valuable intermediate for constructing more complex molecular architectures. This compound’s unique structural properties have positioned it as a key building block in the development of novel bioactive molecules.

The structure of 2-Iodoindole consists of a benzene ring fused to a pyrrole ring, with an iodine substituent attached to the second carbon of the indole core. This iodine atom is highly reactive, facilitating various coupling reactions such as Suzuki-Miyaura, Stille, and Sonogashira couplings. These reactions are pivotal in medicinal chemistry for generating biaryl structures, which are prevalent in many pharmacologically active compounds.

In recent years, 2-Iodoindole has been extensively studied for its applications in drug discovery. Its reactivity allows for efficient functionalization at the iodine site, enabling the synthesis of a wide array of derivatives. For instance, researchers have leveraged this compound to develop inhibitors targeting enzymes involved in cancer pathways. A notable study published in 2021 demonstrated its utility in constructing small-molecule inhibitors of Bruton’s tyrosine kinase (BTK), a protein crucial in B-cell signaling and implicated in autoimmune diseases.

Moreover, 2-Iodoindole has found utility in materials science, particularly in the synthesis of organic semiconductors and light-emitting diodes (OLEDs). The iodine substituent enhances electron-withdrawing properties, making it an attractive candidate for designing conjugated polymers with improved charge transport capabilities. Recent advancements have shown its incorporation into π-conjugated systems, leading to materials with enhanced thermal and photochemical stability.

The synthesis of 2-Iodoindole typically involves halogenation of indole precursors using iodinating agents such as N-iodosuccinimide (NIS) or molecular iodine (I₂) in the presence of catalysts like copper(I) iodide (CuI). These methods are optimized for high yield and selectivity, ensuring purity suitable for sensitive applications in pharmaceutical synthesis. The ease of preparation and scalability of this compound make it an indispensable reagent in industrial and academic laboratories alike.

From a biological perspective, 2-Iodoindole derivatives exhibit diverse pharmacological activities. Researchers have explored its potential as an antimicrobial agent, reporting promising results against resistant bacterial strains. The iodine moiety interacts with bacterial enzymes, disrupting essential metabolic pathways. Additionally, structural modifications have led to derivatives with anti-inflammatory properties, suggesting therapeutic applications in chronic inflammatory diseases.

The spectroscopic and analytical characterization of 2-Iodoindole is critical for ensuring its identity and purity. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, including ¹H NMR and ¹³C NMR, are routinely employed to confirm structural integrity. Mass spectrometry (MS) provides high-resolution data for molecular weight determination, while ultraviolet-visible (UV-Vis) spectroscopy offers insights into electronic transitions relevant to its reactivity.

In conclusion, 2-Iodoindole (CAS No: 26340-49-8) is a multifaceted compound with broad applications across synthetic chemistry, pharmaceutical research, and materials science. Its unique reactivity and structural features make it indispensable for constructing complex molecules with significant biological activity. As research continues to uncover new methodologies and applications, this compound will undoubtedly remain at the forefront of chemical innovation.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:26340-49-8)2-Iodoindole
A877252
Purity:99%/99%
Quantity:1g/5g
Price ($):200.0/699.0
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